

Daucene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Daucene**

Cat. No.: **B097725**

[Get Quote](#)

Abstract

Daucene (CAS No. 16661-00-0), a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a constituent of various plants, notably carrot (*Daucus carota*) seed oil, from which it derives its name.[1][2] As a member of the daucane sesquiterpenoid family, **daucene** and its derivatives are of increasing interest to the scientific community due to their potential biological activities, including promising anticancer properties.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of **daucene**, detailed experimental protocols for its extraction, isolation, and synthesis, and an examination of its role in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

Daucene is a volatile organic compound with a characteristic odor. It is soluble in alcohol and other organic solvents, but insoluble in water.[5] The following tables summarize the key physical and chemical properties of **daucene**.

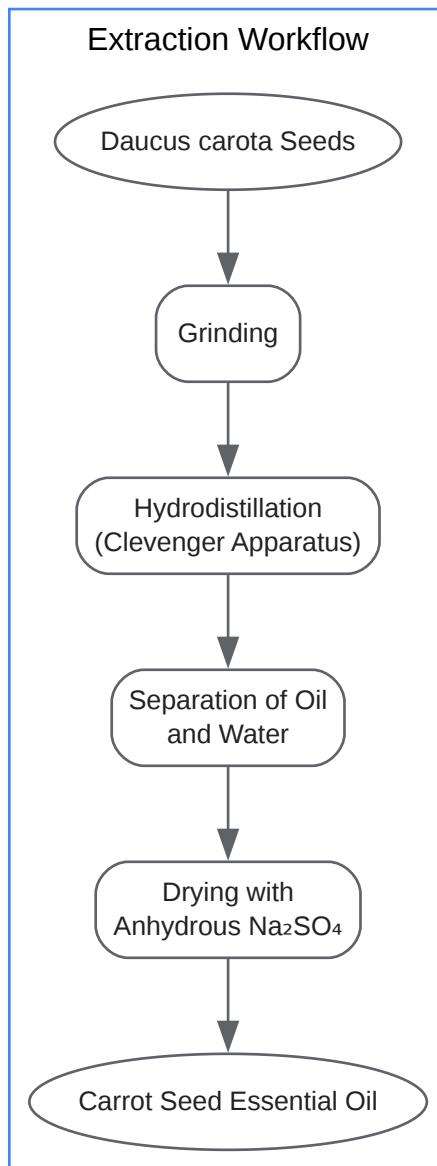
Table 1: General and Physical Properties of Daucene

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄	[1][2]
Molecular Weight	204.35 g/mol	[1][2]
IUPAC Name	6,8a-dimethyl-3-propan-2-yl- 2,4,5,8-tetrahydro-1H-azulene	[2]
CAS Number	16661-00-0	[1]
Appearance	Colorless liquid	[5]
Boiling Point	275.00 to 276.00 °C @ 760.00 mm Hg	[2][5]
Melting Point	88-89 °C	[1]
Density	0.9 g/cm ³	[1]
Vapor Pressure	0.008000 mmHg @ 25.00 °C (estimated)	[5]
Flash Point	108.33 °C (227.00 °F) TCC	[5]
Solubility	Soluble in alcohol; Insoluble in water	[5]

Table 2: Chromatographic and Spectroscopic Data of Daucene

Property	Value	Source(s)
logP (o/w)	5.996 (estimated)	[5]
Kovats Retention Index (Standard non-polar)	1364 - 1384	[2]
Mass Spectrometry (GC-MS fragments)	m/z 161, 121	[2]
¹³ C NMR Spectra	Available	[2]
IR Spectra (Vapor Phase)	Available	[2]

Experimental Protocols


This section details the methodologies for the extraction of **daucene** from natural sources, its subsequent isolation, and a general overview of its total synthesis.

Extraction of Daucene from Daucus carota Seeds

Daucene is a major component of carrot seed essential oil, which is typically extracted via hydrodistillation.[\[6\]](#)

Protocol: Hydrodistillation of Carrot Seed Essential Oil

- Sample Preparation: Air-dry the umbels of *Daucus carota* containing ripe seeds. Once dried, grind the seeds into a fine powder to increase the surface area for extraction.[\[6\]](#)[\[7\]](#)
- Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.[\[6\]](#)[\[8\]](#)
- Extraction Process:
 - Place a known quantity of the powdered carrot seeds into the distillation flask.
 - Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.[\[8\]](#)
 - Heat the flask to boiling. The steam and volatile oils will rise into the condenser.
 - Continue the distillation for a minimum of 3 hours to ensure complete extraction of the essential oil.[\[6\]](#)
- Oil Collection: The essential oil, being less dense than water, will separate and collect in the collection tube of the Clevenger apparatus.
- Drying and Storage: Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water. Store the essential oil in a sealed, dark glass vial at 4°C.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction of essential oil from carrot seeds.

Isolation of Daucene by Column Chromatography

Daucene can be isolated from the essential oil mixture using column chromatography, which separates compounds based on their polarity.

Protocol: Isolation of **Daucene**

- Column Preparation:
 - Select a glass column of appropriate size.
 - Insert a cotton or glass wool plug at the bottom of the column.
 - Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.[9]
 - Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
 - Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.[10]
- Sample Loading:
 - Dissolve a known amount of the carrot seed essential oil in a minimal amount of the initial mobile phase (e.g., hexane).
 - Carefully apply the sample to the top of the column.[10]
- Elution:
 - Begin elution with a non-polar solvent (e.g., 100% hexane). **Daucene**, being a hydrocarbon, is non-polar and will elute relatively quickly.
 - Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute other, more polar compounds. A typical gradient might be from 100% hexane to a hexane/ethyl acetate mixture.
- Fraction Collection:
 - Collect the eluent in a series of fractions.
 - Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
- Identification and Evaporation:

- Identify the fractions containing pure **daucene** by comparing their TLC spots with a standard or by subsequent spectroscopic analysis (GC-MS, NMR).
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain isolated **daucene**.

Total Synthesis of Daucene

The total synthesis of **daucene** has been achieved through various routes. One notable approach involves an electrochemically mediated rearrangement.[\[11\]](#) Another synthesis starts from (R)-(+)-limonene.[\[12\]](#) A general synthetic strategy involves the construction of the bicyclo[5.3.0]decane core characteristic of daucane sesquiterpenes.[\[3\]](#) A detailed protocol from the literature would involve multiple complex steps, including but not limited to:

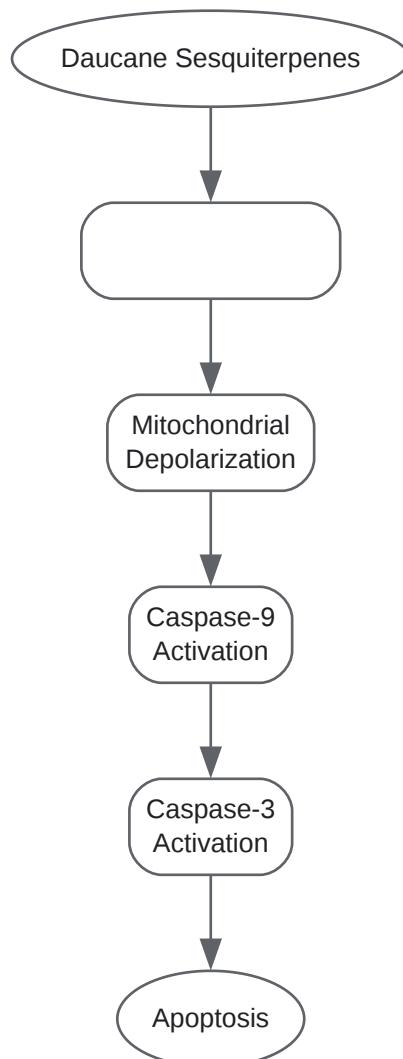
- Starting Material: A suitable chiral precursor, such as (-)-dihydrocarvone.[\[13\]](#)
- Key Steps: May include Grignard reactions, reductions, dehydrations, and cyclization reactions to form the fused five- and seven-membered rings.[\[4\]](#)[\[11\]](#)
- Purification: Each intermediate would require purification, typically by column chromatography.
- Characterization: Confirmation of the structure at each step using NMR, IR, and mass spectrometry.

Due to the complexity and proprietary nature of specific synthetic routes, researchers are encouraged to consult the primary literature for detailed experimental procedures.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Biological Activity and Signaling Pathways

Daucane sesquiterpenes, including derivatives of **daucene**, have demonstrated significant biological activity, particularly cytotoxic and pro-apoptotic effects in cancer cell lines.[\[4\]](#)

Pro-apoptotic Mechanism of Daucane Sesquiterpenes


Studies on daucane esters have elucidated a mechanism of action that involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[\[14\]](#) This triggers the intrinsic, or mitochondrial, pathway of apoptosis.

Key Events in the Daucane-Induced Apoptotic Pathway:

- Induction of Oxidative Stress: Daucane sesquiterpenes lead to an increase in intracellular ROS levels.[\[14\]](#)
- Mitochondrial Depolarization: The elevated ROS causes depolarization of the mitochondrial membrane.[\[14\]](#)
- Caspase Activation: This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[\[14\]](#)
- Apoptosis: The activation of caspase-3 culminates in the cleavage of cellular proteins and the execution of the apoptotic program.

This ROS-mediated mechanism suggests that daucane sesquiterpenes could be selectively toxic to cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.[\[15\]](#)

Proposed Pro-Apoptotic Signaling Pathway of Daucane Sesquiterpenes

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Daucene | lookchem [lookchem.com]

- 2. Daucene | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daucene, 16661-00-0 [thegoodscentscompany.com]
- 6. jocpr.com [jocpr.com]
- 7. New Claims for Wild Carrot (Daucus carota subsp. carota) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrochemically Enabled Total Syntheses of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Total synthesis of the sesquiterpenes (+)-daucene, (+)-carotol, and (–)-daucol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Natural daucane esters induces apoptosis in leukaemic cells through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Daucene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097725#physical-and-chemical-properties-of-daucene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com